Cas no 74651-77-7 ((E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide)

(E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide structure
74651-77-7 structure
Product Name:(E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
Numero CAS:74651-77-7
MF:C13H14N2O3
MW:246.261863231659
CID:1084219
PubChem ID:5365066
Update Time:2025-04-20

(E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
    • (2E)-[({[(2-Methyl-2-propanyl)oxy]carbonyl}oxy)imino](phenyl)acet onitrile
    • 58632-95-4
    • Z1741969870
    • B0988
    • Benzeneacetonitrile,1-dimethylethoxy)carbonyl]oxy]imino]-
    • tert-butyl [cyano(phenyl)methylidene]amino carbonate
    • carbonic acid tert-butyl [(cyano-phenyl-methylene)amino] ester
    • BENZENEACETONITRILE, .ALPHA.-((((1,1- DIMETHYLETHOXY)CARBONYL)OXY)IMINO)-
    • F039SLP7BB
    • 2-(Boc-oxyimino)-2-phenylacetonitrile
    • N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
    • 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile
    • 2-(Boc-oxyimino)-2-phenylacetonitrile, 99%
    • EN300-199669
    • CS-W012697
    • MFCD00001863
    • 2-(t-Butoxycarbonyloxyimino)-2-phenylacetonitrile
    • NSC328381
    • Boc-on
    • LS-14207
    • TERT-BUTYL .ALPHA.-CYANOBENZYLAMINYL CARBONATE
    • tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate
    • 2-(BOC-OXYIMINO)-2-PHENYLACETONITRILE [MI]
    • Benzeneacetonitrile, alpha-[[[(1,1-dimethylethoxy)carbonyl]oxy]imino]-
    • 2-[[[(tert-Butoxy)carbonyl]oxy]imino]-2-phenylacetonitrile
    • 2-(tert-butyloxycarbonyloxyimino)-2-phenylacetonitrile
    • SCHEMBL73083
    • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
    • NSC-328381
    • AKOS015924184
    • 74651-77-7
    • BOC-ON (N-tert-Butoxycarbonyloxyimino-2- phenylacetonitrile)
    • Inchi: 1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+
    • Chiave InChI: QQWYQAQQADNEIC-RVDMUPIBSA-N
    • Sorrisi: O(C(=O)O/N=C(\C#N)/C1C=CC=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 246.10000
  • Massa monoisotopica: 246.10044231g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 367
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 71.7Ų

Proprietà sperimentali

  • PSA: 71.68000
  • LogP: 2.86598
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso